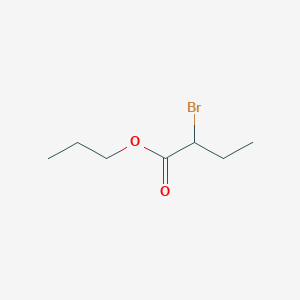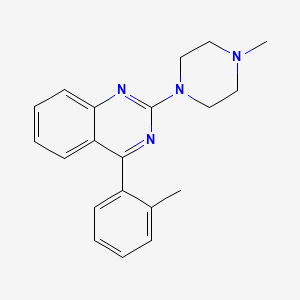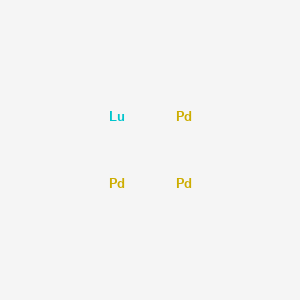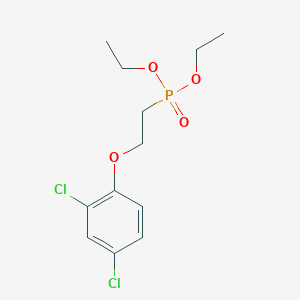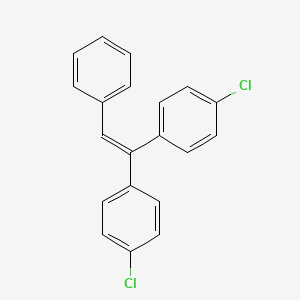
1,1'-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene): is an organic compound characterized by its unique structure, which consists of a phenylethene core flanked by two 4-chlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzaldehyde and phenylacetylene.
Reaction Conditions: The intermediates undergo a series of reactions, including
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivative.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Methoxy derivatives.
Scientific Research Applications
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Phenylethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methoxybenzene): Contains methoxy groups instead of chlorine.
1,1’-(2-Phenylethene-1,1-diyl)bis(4-nitrobenzene): Contains nitro groups instead of chlorine.
Uniqueness
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) is unique due to its specific electronic properties conferred by the chlorine atoms. These properties make it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
6337-37-7 |
|---|---|
Molecular Formula |
C20H14Cl2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H14Cl2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14H |
InChI Key |
OEYPUXSHQLSKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14721922.png)
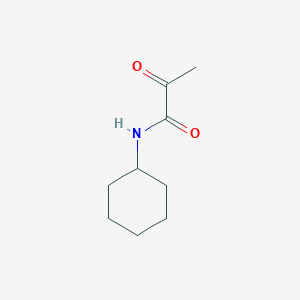
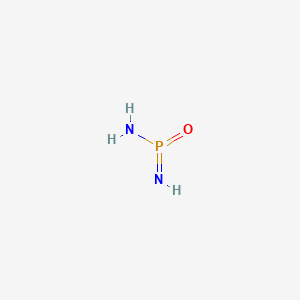
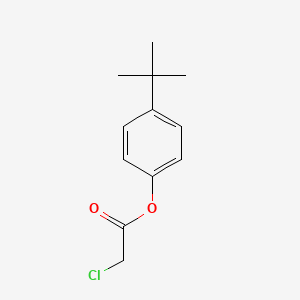
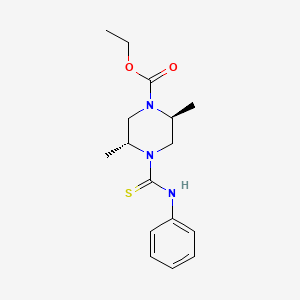
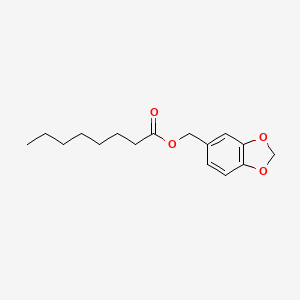
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
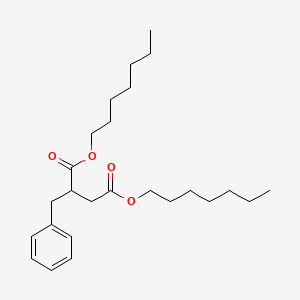
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
